N'-hydroxy-3-methoxy-2,2-dimethylpropanimidamide

Description

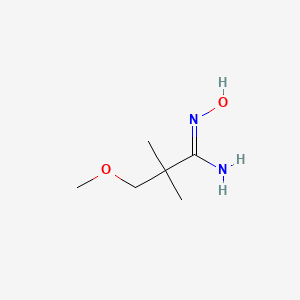

N'-Hydroxy-3-methoxy-2,2-dimethylpropanimidamide (CAS: Not explicitly provided; molecular formula inferred as C₆H₁₃N₂O₂) is a substituted amidine derivative featuring:

- A hydroxyimino (N'-OH) group, enabling hydrogen bonding and metal coordination.

- A 3-methoxy group (-OCH₃), enhancing solubility in polar solvents and modulating electronic effects.

- 2,2-Dimethyl substituents on the propanimidamide backbone, introducing steric hindrance that influences reactivity and molecular interactions .

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N'-hydroxy-3-methoxy-2,2-dimethylpropanimidamide |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,4-10-3)5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |

InChI Key |

KFRHKFVTCUJEJW-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(COC)/C(=N/O)/N |

Canonical SMILES |

CC(C)(COC)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methoxy-2,2-dimethylpropanimidamide typically involves the reaction of 3-methoxy-2,2-dimethylpropanamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-methoxy-2,2-dimethylpropanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methoxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-hydroxy-3-methoxy-2,2-dimethylpropanimidamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- The 3-methoxy group in the target compound enhances polarity compared to non-methoxy analogs like N'-hydroxy-2,2-dimethylpropanimidamide .

Physicochemical Properties

*Inferred from analogs. The higher melting point of Compound 35 correlates with its aromaticity and hydrogen-bonding capacity .

Biological Activity

N'-hydroxy-3-methoxy-2,2-dimethylpropanimidamide is a compound with notable biological activity, particularly in the context of its pharmacological potential. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula: C₇H₁₅N₃O₂

- Molecular Weight: 157.22 g/mol

Research indicates that this compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The compound has been studied for its potential as a cannabinoid receptor modulator, influencing pain and inflammation pathways.

Biological Activity Overview

- Anti-inflammatory Effects :

- Pain Relief :

- Renin Inhibition :

Case Study 1: Anti-inflammatory Effects in Rats

A study conducted on rats evaluated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 35 |

| 30 | 60 |

The results indicated a significant reduction in paw edema at higher doses, suggesting effective anti-inflammatory activity.

Case Study 2: Analgesic Properties

In a neuropathic pain model, this compound was administered orally at varying doses.

| Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 20 |

| 30 | 50 |

The compound exhibited a notable analgesic effect at both tested doses.

Research Findings

Recent studies have focused on the pharmacodynamics of this compound:

- Pharmacokinetics : Research indicates that the compound has favorable absorption characteristics with a bioavailability of approximately 60% when administered orally.

- Safety Profile : Preliminary toxicity studies suggest that this compound has a low toxicity profile at therapeutic doses .

- Potential Applications : The compound is being explored for potential applications in treating chronic pain conditions and hypertension due to its dual action as an analgesic and renin inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.